molecular formula C2H4N4 B562668 Cyanoguanidine-15N4 CAS No. 63419-77-2

Cyanoguanidine-15N4

Cat. No. B562668
CAS RN: 63419-77-2
M. Wt: 88.054
InChI Key: QGBSISYHAICWAH-PQVJJBODSA-N
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Patent
US04271028

Procedure details

Particularly suitable basic aminoplasts are in particular formaldehyde-dicyandiamide, formaldehyde-dicyandiamide-ethylenediamine or formaldehyde-urea-dicyandiamide condensation products. Preferred products are obtained for example by condensation of formaldehyde, dicyandiamide and ammonium chloride or by condensation of formaldehyde with the reaction product of dicyandiamide with ethylenediamine or the corresponding acid salt, such as the hydrochloride or ammonium chloride. Further basic aminoplasts are obtained by condensation of urea, dicyandiamide and formaldehyde in the presence of acid e.g. hydrochloric acid, or by condensation of dicyandiamide with formaldehyde and the tetrahydrochloride of triethylenetetramine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
formaldehyde dicyandiamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
formaldehyde dicyandiamide ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].C(N)CN.C=O.[NH2:15][C:16]([NH2:18])=[O:17].C(N=C(N)N)#N.C=O.C(N=C(N)N)#N.[Cl-:33].[NH4+].C(N)CN.Cl>C=O.C(N=C(N)N)#N>[NH2:15][C:16]([NH2:18])=[O:17].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].[CH2:1]=[O:2].[ClH:33] |f:0.1.2,3.4.5,8.9,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
formaldehyde dicyandiamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O.C(#N)N=C(N)N
Step Six
Name
formaldehyde dicyandiamide ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.C(#N)N=C(N)N.C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.NC(=O)N.C(#N)N=C(N)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(N)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C(#N)N=C(N)N
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04271028

Procedure details

Particularly suitable basic aminoplasts are in particular formaldehyde-dicyandiamide, formaldehyde-dicyandiamide-ethylenediamine or formaldehyde-urea-dicyandiamide condensation products. Preferred products are obtained for example by condensation of formaldehyde, dicyandiamide and ammonium chloride or by condensation of formaldehyde with the reaction product of dicyandiamide with ethylenediamine or the corresponding acid salt, such as the hydrochloride or ammonium chloride. Further basic aminoplasts are obtained by condensation of urea, dicyandiamide and formaldehyde in the presence of acid e.g. hydrochloric acid, or by condensation of dicyandiamide with formaldehyde and the tetrahydrochloride of triethylenetetramine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
formaldehyde dicyandiamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
formaldehyde dicyandiamide ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].C(N)CN.C=O.[NH2:15][C:16]([NH2:18])=[O:17].C(N=C(N)N)#N.C=O.C(N=C(N)N)#N.[Cl-:33].[NH4+].C(N)CN.Cl>C=O.C(N=C(N)N)#N>[NH2:15][C:16]([NH2:18])=[O:17].[C:3]([N:5]=[C:6]([NH2:8])[NH2:7])#[N:4].[CH2:1]=[O:2].[ClH:33] |f:0.1.2,3.4.5,8.9,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
formaldehyde dicyandiamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O.C(#N)N=C(N)N
Step Six
Name
formaldehyde dicyandiamide ethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.C(#N)N=C(N)N.C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O.NC(=O)N.C(#N)N=C(N)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(N)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=O)N
Name
Type
product
Smiles
C(#N)N=C(N)N
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.